ICG-001

概要

説明

ICG-001は、環状アデノシン一リン酸応答エレメント結合タンパク質とβ-カテニンとの相互作用を特異的に標的とする低分子阻害剤です。 この化合物は、細胞増殖、分化、アポトーシスを含む様々な細胞プロセスにおいて重要な役割を果たすWnt/β-カテニン/TCF媒介転写を拮抗することが知られています .

2. 製法

合成経路および反応条件: this compoundの合成は、コア構造の調製から始まり、続いて様々な官能基の導入という複数のステップを伴います。 特定の合成経路および反応条件は、所有権があり、公表文献では広く公開されていません。 この化合物は、多段階反応や精製プロセスなどの高度な有機化学技術を用いて合成されていることが知られています .

工業生産方法: this compoundの工業生産は、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成を伴います。 このプロセスには、専門的な機器の使用と、一貫性と再現性を維持するための厳格な品質管理対策が含まれます。 この化合物は通常粉末状で製造され、ジメチルスルホキシドなどの溶媒に溶解してさらに使用することができます .

科学的研究の応用

ICG-001 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.

Biology: Employed in research to investigate the molecular mechanisms underlying cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit Wnt/β-catenin signaling. .

作用機序

ICG-001は、環状アデノシン一リン酸応答エレメント結合タンパク質に特異的に結合することで効果を発揮し、β-カテニンとの相互作用を阻害します。 この阻害により、Wnt標的遺伝子の転写に不可欠なβ-カテニン/環状アデノシン一リン酸応答エレメント結合タンパク質複合体の形成が阻止されます。 結果として、this compoundはWnt/β-カテニン媒介転写を効果的に阻害し、がん細胞の細胞増殖を抑制し、アポトーシスを増加させます .

生化学分析

Biochemical Properties

ICG-001 interacts with several key biomolecules, most notably the CREB-binding protein (CBP). By binding to CBP, this compound disrupts its interaction with β-catenin, thereby inhibiting CBP’s function as a co-activator of Wnt/β-catenin-mediated transcription . This interaction is highly specific, allowing this compound to selectively induce apoptosis in transformed cells while sparing normal cells . Additionally, this compound has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis, further highlighting its role in biochemical reactions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly gastric and colorectal cancer cells, this compound induces cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation . It also promotes apoptosis and decreases chemoresistance in cancer stem cell-like populations . Furthermore, this compound influences cell signaling pathways by inhibiting the Wnt/β-catenin pathway, which is crucial for maintaining the stemness and metastatic potential of cancer cells . These effects collectively contribute to the compound’s potential as an anti-cancer therapeutic.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CBP, which prevents CBP from interacting with β-catenin . This disruption inhibits the transcriptional activity of β-catenin/TCF-mediated genes, leading to decreased expression of target genes involved in cell proliferation and survival . Additionally, this compound has been shown to modulate the interaction of β-catenin with other proteins, such as P300 and E-cadherin, further influencing cellular processes . These molecular interactions underscore the compound’s ability to selectively target cancer cells while minimizing effects on normal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with a half-life that allows for sustained activity in vitro and in vivo . Over time, this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells, with long-term studies indicating its potential for reducing tumor growth and metastasis . Additionally, the compound’s stability and sustained activity make it a promising candidate for further preclinical and clinical investigations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects. In various animal models, this compound has demonstrated a dose-dependent reduction in tumor size and metastasis, further supporting its potential as a cancer therapeutic .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CBP and β-catenin . By inhibiting the Wnt/β-catenin signaling pathway, this compound affects the expression of genes involved in metabolic processes, including those regulating cell cycle progression and apoptosis . Additionally, this compound has been shown to influence metabolic flux and metabolite levels in cancer cells, further contributing to its anti-cancer effects . These interactions underscore the compound’s role in modulating cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to bind to CBP and disrupt its interaction with β-catenin plays a crucial role in its localization and accumulation within cells . Additionally, this compound’s distribution is influenced by its chemical properties, including its solubility and stability . These factors collectively determine the compound’s effectiveness in targeting cancer cells and achieving therapeutic outcomes.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with CBP and β-catenin . The compound is known to localize within the nucleus, where it disrupts the transcriptional activity of β-catenin/TCF-mediated genes . Additionally, this compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These factors contribute to the compound’s ability to selectively target cancer cells and modulate their activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ICG-001 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized using advanced organic chemistry techniques, including multi-step reactions and purification processes .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and stringent quality control measures to maintain consistency and reproducibility. The compound is typically produced in a powdered form and can be dissolved in solvents like dimethyl sulfoxide for further use .

化学反応の分析

反応の種類: ICG-001は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために実施することができます。

置換: this compoundは、特定の官能基が他の官能基に置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 目的の置換に応じて、様々な求核剤と求電子剤を使用することができます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は生物学的活性を変化させた酸化誘導体を生じさせる可能性がある一方、還元は異なる特性を持つ還元された類似体の形成につながる可能性があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

ICG-001は、β-カテニンとp300との相互作用に影響を与えることなく、環状アデノシン一リン酸応答エレメント結合タンパク質とβ-カテニンとの相互作用を選択的に阻害する能力においてユニークです。 この選択性は、Wnt/β-カテニン経路を標的とする他の化合物とは異なります。

類似化合物:

C646: 環状アデノシン一リン酸応答エレメント結合タンパク質とp300の両方において、アセチルCoAとリシンCoA結合ポケットを競合する化合物であり、より幅広い標的に影響を与えます.

JQ1: ブロモドメインおよびエクストラターミナルドメインタンパク質の阻害剤であり、異なるメカニズムを介してWnt/β-カテニン経路にも影響を与えます.

This compoundの環状アデノシン一リン酸応答エレメント結合タンパク質に対する特異性は、Wnt/β-カテニン経路を研究し、標的療法を開発するための貴重なツールとなっています。

特性

IUPAC Name |

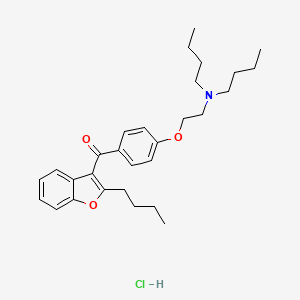

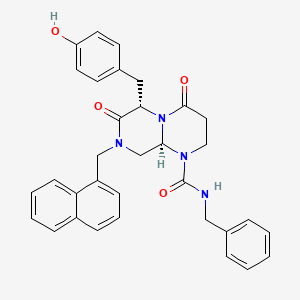

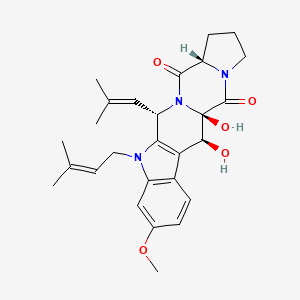

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWTUOLCGKIECB-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ICG-001?

A1: this compound specifically targets the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [, ]

Q2: How does this compound exert its effects on the Wnt/β-catenin signaling pathway?

A2: this compound acts as a selective antagonist of the interaction between β-catenin and CBP. [, ] By binding to CBP, this compound disrupts the formation of the β-catenin/CBP transcriptional complex, thereby inhibiting the transcription of Wnt/β-catenin target genes. []

Q3: Does this compound affect p300, a close homolog of CBP?

A3: No, this compound demonstrates high specificity for CBP and does not bind to p300, despite their structural similarities. [, ] This selective binding profile is crucial for its unique mechanism of action.

Q4: What are the downstream consequences of this compound-mediated inhibition of the β-catenin/CBP interaction?

A4: this compound effectively downregulates the expression of several Wnt/β-catenin target genes, including c-Myc, cyclin D1, and survivin. [, , ] This downregulation leads to a variety of cellular responses, depending on the cell type and context.

Q5: Does this compound solely exert its effects through Wnt/β-catenin pathway inhibition?

A5: While this compound is best known for inhibiting the Wnt/β-catenin pathway, research suggests it can influence cellular processes independent of this pathway. For instance, this compound demonstrated efficacy in pediatric glioma cells with minimal canonical Wnt activity. Transcriptomic analysis revealed its impact on genes involved in cellular metabolism, biosynthesis, and cell cycle progression in these cells. []

Q6: What are the in vitro effects of this compound on cancer cells?

A6: this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from colorectal cancer, [, , , , ] multiple myeloma, [, ] acute lymphoblastic leukemia, [, ] head and neck squamous cell carcinoma, [, ] pancreatic cancer, [, ] uveal melanoma, [] and others. These effects have been demonstrated through a variety of assays, including MTT, WST-1, clonogenic assays, and Annexin V staining.

Q7: How does this compound impact cancer stem cells (CSCs)?

A7: this compound exhibits promising activity against CSCs, which are implicated in tumor recurrence and metastasis. Studies show that this compound effectively inhibits self-renewal, a hallmark of CSCs, in colorectal cancer models. [] This suggests potential for long-term tumor control and prevention of recurrence.

Q8: Has this compound shown efficacy in vivo?

A8: Yes, this compound exhibits significant anti-tumor activity in various in vivo models, including xenograft models of colorectal cancer, [, , ] multiple myeloma, [] acute lymphoblastic leukemia, [] pancreatic cancer, [, ] and uveal melanoma. [] These studies demonstrate its potential as a therapeutic agent in a preclinical setting.

Q9: Does this compound enhance the effects of existing therapies?

A9: Research suggests that this compound can synergize with existing cancer therapies. It enhanced the efficacy of cetuximab in head and neck squamous cell carcinoma, [] potentiated gemcitabine's effects in pancreatic cancer, [] and sensitized multiple myeloma cells to bortezomib. [, ] This synergistic potential makes this compound an attractive candidate for combination therapies.

Q10: Are there any ongoing clinical trials investigating this compound?

A10: While specific details about ongoing clinical trials are not provided in the research, it is mentioned that this compound is currently being investigated in clinical trials for metastatic colon cancer. []

Q11: What is the molecular formula and weight of this compound?

A11: The provided research does not explicitly mention the molecular formula and weight of this compound.

Q12: Are there any studies on how modifications to the this compound structure affect its activity?

A12: While specific SAR studies are not detailed in these papers, the research emphasizes the importance of this compound's specific binding to CBP for its activity. [, ] Any structural modification that disrupts this interaction would likely affect its potency and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)